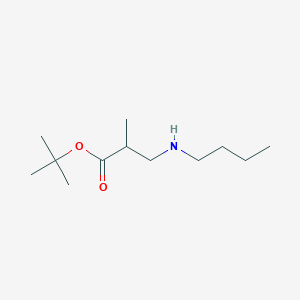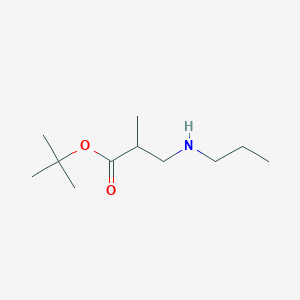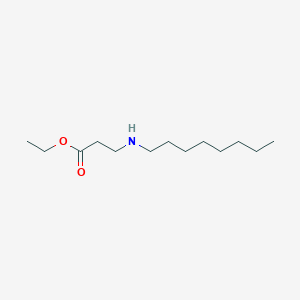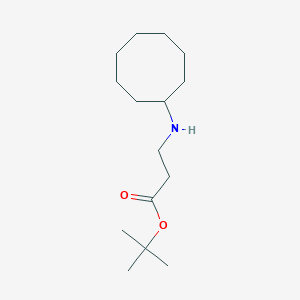![molecular formula C11H22N2O2 B6340505 Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 31540-44-0](/img/structure/B6340505.png)
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound with the empirical formula C11H22N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form .
Molecular Structure Analysis
The InChI code for Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a solid compound . It has a molecular weight of 214.3 . The compound is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Scaffold in Drug Discovery
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Influence on Biological Activity
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to influence the biological activity of compounds . The structure-activity relationship (SAR) of the studied compounds is also influenced by steric factors .
Stereogenicity of Carbons
One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Potential in Cancer Treatment
A few compounds, including one with a structure similar to Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, exhibited improved activity compared to doxorubicin, a common chemotherapy drug . This suggests potential applications in cancer treatment .
Chemical Synthesis
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .
Material Science
While specific applications of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate in material science are not mentioned, the compound could potentially be used in this field given the broad applications of similar compounds .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring in Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate makes it a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on modifying this compound to generate structural diversity and explore new pharmacophore spaces .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . This suggests that the compound may interact with its targets through this structural feature.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
Eigenschaften
IUPAC Name |
ethyl 3-(2-pyrrolidin-1-ylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11(14)5-6-12-7-10-13-8-3-4-9-13/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNSACLGZAQMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)
![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)
![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)


![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)
![Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340520.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)